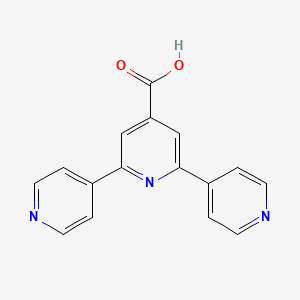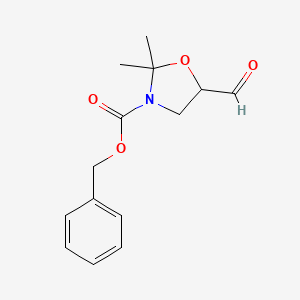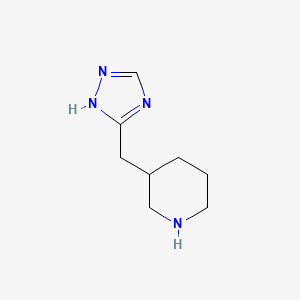
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a bromine atom, a butoxyethyl group, and a chlorine atom attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzene and 1-bromo-2-butoxyethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction rate. Reagents like sodium hydride or potassium carbonate can be employed to deprotonate the starting materials, promoting the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
化学反应分析
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the bromine and chlorine atoms to hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound can be used to study the effects of halogenated benzenes on biological systems. It may also be employed in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its unique structure makes it valuable for creating materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecule. The butoxyethyl group can enhance the compound’s solubility and facilitate its interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene: This compound has a cyclopentyl group instead of a chlorine atom, which may affect its reactivity and applications.
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene:
(2-Bromo-1-butoxyethyl)benzene: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
属性
分子式 |
C12H16BrClO |
|---|---|
分子量 |
291.61 g/mol |
IUPAC 名称 |
1-(2-bromo-1-butoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |
InChI 键 |
PKVWVMMQRJSDHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(CBr)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)

![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)


![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)


![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)



